2,2-dimethyl-5-oxocyclohexane-1-carbonitrile
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Overview
Description
2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H13NO. It is a derivative of cyclohexane, featuring a nitrile group (-CN) and a ketone group (C=O) on the cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxocyclohexane-1-carbonitrile typically involves multiple steps:
Starting Material: The process begins with isobutyronitrile.
Step 1: Isobutyronitrile reacts with 1-bromo-3-chloropropane in the presence of a base in a non-polar solvent to form 5-chloro-2,2-dimethylpentanenitrile.
Step 2: The intermediate, 5-chloro-2,2-dimethylpentanenitrile, is then treated with a cyanide-providing reagent in the presence of a phase-transfer catalyst to yield 2,2-dimethyladiponitrile.
Cyclization: Finally, cyclization of 2,2-dimethyladiponitrile under specific conditions results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-oxocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and ketone groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,2-Dimethyl-5-hydroxycyclohexane-1-carbonitrile: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
56830-41-2 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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